molecular formula C7H10O6S B2390657 5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2470440-16-3

5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B2390657
CAS No.: 2470440-16-3
M. Wt: 222.21
InChI Key: CXRMYBVCINFBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid is a complex organic compound with the molecular formula C7H10O6S. This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and two hydroxyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule containing sulfur and hydroxyl groups under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The sulfur atom and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield diketones, while reduction reactions can produce alcohols or ethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid derivatives: These compounds have similar structures but different functional groups, leading to varied chemical and biological properties.

    Other bicyclic sulfur-containing compounds: Compounds with similar bicyclic structures and sulfur atoms, such as thiophene derivatives, can be compared to highlight the unique properties of this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5,6-dihydroxy-2,2-dioxo-2λ6-thiabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6S/c8-4-2-1-3(5(4)9)14(12,13)6(2)7(10)11/h2-6,8-9H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRMYBVCINFBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1S(=O)(=O)C2C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.